molecular formula C21H20ClN3O2 B14922184 2-[(3-chlorophenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide

2-[(3-chlorophenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide

Cat. No.: B14922184
M. Wt: 381.9 g/mol
InChI Key: NCZLAXIGOZOHLW-YDZHTSKRSA-N
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Description

2-[(3-chlorophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a hydroxynaphthalenyl group, and a butanehydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chloroaniline with butanehydrazide under controlled conditions to form an intermediate. This intermediate is then reacted with 2-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding naphthoquinones, while reduction may produce amine derivatives.

Scientific Research Applications

2-[(3-chlorophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-chlorophenyl)propanoic acid:

    3-Amino-3-(2-chlorophenyl)propionic acid: Another similar compound with comparable chemical properties and uses.

Uniqueness

2-[(3-chlorophenyl)amino]-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

2-(3-chloroanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]butanamide

InChI

InChI=1S/C21H20ClN3O2/c1-2-19(24-16-8-5-7-15(22)12-16)21(27)25-23-13-18-17-9-4-3-6-14(17)10-11-20(18)26/h3-13,19,24,26H,2H2,1H3,(H,25,27)/b23-13+

InChI Key

NCZLAXIGOZOHLW-YDZHTSKRSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)O)NC3=CC(=CC=C3)Cl

Canonical SMILES

CCC(C(=O)NN=CC1=C(C=CC2=CC=CC=C21)O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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